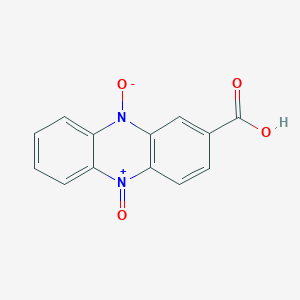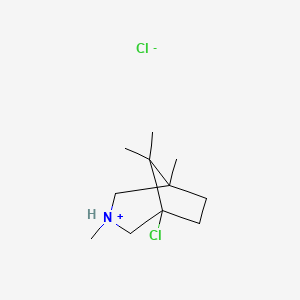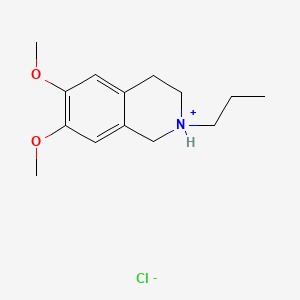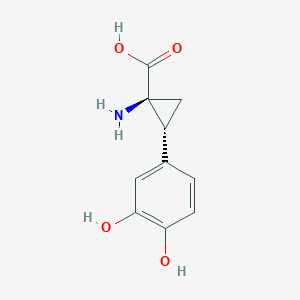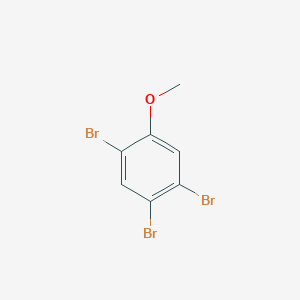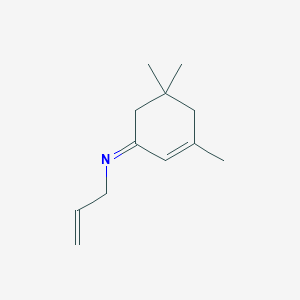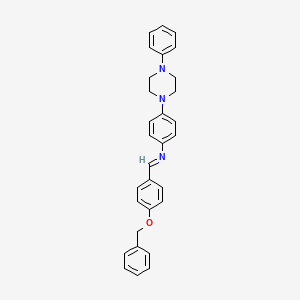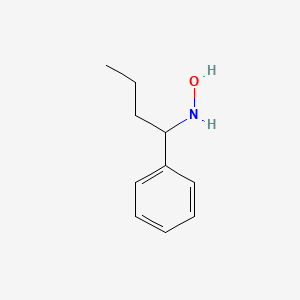
N-(1-Phenyl-butyl)-hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Phenyl-butyl)-hydroxylamine is an organic compound that belongs to the class of hydroxylamines Hydroxylamines are characterized by the presence of an -NH-OH group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(1-Phenyl-butyl)-hydroxylamine can be synthesized through several methods. One common method involves the reductive amination of acetophenone with hydroxylamine. The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Phenyl-butyl)-hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted hydroxylamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(1-Phenyl-butyl)-hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can act as a probe for studying enzyme mechanisms involving hydroxylamine intermediates.
Industry: It is used in the production of polymers and other materials.
Wirkmechanismus
The mechanism by which N-(1-Phenyl-butyl)-hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include the formation of stable complexes with the enzyme’s active site residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenylethylamine: A primary amine with similar structural features.
Hydroxylamine: The parent compound of the hydroxylamine class.
N-Phenylhydroxylamine: Another hydroxylamine derivative with a phenyl group.
Uniqueness
N-(1-Phenyl-butyl)-hydroxylamine is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties. Its ability to form stable complexes with enzymes makes it particularly valuable in biochemical research and drug development.
Eigenschaften
CAS-Nummer |
59336-66-2 |
|---|---|
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
N-(1-phenylbutyl)hydroxylamine |
InChI |
InChI=1S/C10H15NO/c1-2-6-10(11-12)9-7-4-3-5-8-9/h3-5,7-8,10-12H,2,6H2,1H3 |
InChI-Schlüssel |
ZOUHGFUPBFMCPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=CC=CC=C1)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


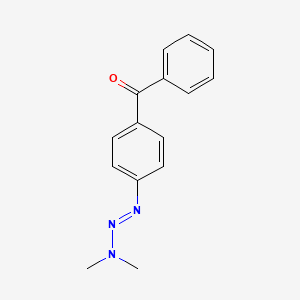
![1H-[1,2]Oxazolo[3,4-E]indazole](/img/structure/B13792450.png)
![(3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane](/img/structure/B13792452.png)
![3-Carboxy-4-hydroxy-3-(hydroxymethyl)-4-oxobutanoate;diethyl-[2-[(2R,3S)-3-phenyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl]oxyethyl]azanium](/img/structure/B13792457.png)
